molecular formula C12H11NO B3095100 5-(2-Methylphenyl)pyridin-3-ol CAS No. 1261906-87-9

5-(2-Methylphenyl)pyridin-3-ol

Cat. No. B3095100
CAS RN: 1261906-87-9
M. Wt: 185.22 g/mol
InChI Key: HJOWSKUEELYDOX-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)pyridin-3-ol is a chemical compound. It’s a derivative of pyridin-3-ol, which is a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Reactions with Pentafluoro- and Pentachloropyridines

Pyridin-3-ol has been reported to react with pentafluoro- and pentachloropyridines . In these reactions, pyridin-3-ol acts as a nucleophile and reacts at the oxygen atom . This reaction is part of the synthesis of novel families of polysubstituted heterocycles, which have useful biological properties and pharmaceutical applications .

Antiproliferative Activity

Pyridin-3-ol derivatives have shown antiproliferative activity against various cancer cell lines . For example, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, a compound closely related to pyridin-3-ol, has demonstrated antiproliferative effects and induced cell death . This suggests that pyridin-3-ol and its derivatives could be used in the development of new anticancer drugs .

Synthesis of Pyrazole Derivatives

Pyridin-3-ol can be used in the synthesis of pyrazole derivatives . These derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Development of Fluorescent Probes

Some pyridin-3-ol derivatives have shown promising fluorescence properties . For instance, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, a derivative of pyridin-3-ol, has been identified as a potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .

Synthesis of Heterocyclic Compounds

Pyridin-3-ol can be used in the synthesis of heterocyclic compounds . These compounds are important in organic chemistry and life science industries due to their diverse biological properties and pharmaceutical applications .

Nucleophilic Substitution Reactions

Pyridin-3-ol can participate in nucleophilic substitution reactions . This property makes it a valuable reagent in the synthesis of a wide range of polyfunctional pyridine derivatives .

properties

IUPAC Name

5-(2-methylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-4-2-3-5-12(9)10-6-11(14)8-13-7-10/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOWSKUEELYDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682514
Record name 5-(2-Methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylphenyl)pyridin-3-ol

CAS RN

1261906-87-9
Record name 5-(2-Methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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